2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid
Overview
Description
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amines in organic synthesis. This compound is particularly significant in the field of medicinal chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of 9H-fluoren-9-ylmethanol with phosgene to form the Fmoc chloride. This intermediate is then reacted with the amino acid derivative to yield the protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of various functional groups at specific positions on the molecule.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Substitution: Various nucleophiles can be introduced under mild conditions to modify the molecule.
Major Products
The major products formed from these reactions include peptides and modified amino acids, which are crucial intermediates in the synthesis of more complex biomolecules.
Scientific Research Applications
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tBu-protected side chain.
Uniqueness
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid is unique due to its specific structure, which allows for the synthesis of peptides with phenylalanine residues. This compound provides a versatile building block for the synthesis of a wide range of peptides and proteins, making it invaluable in both research and industrial applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKBGOHVBNXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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